molecular formula C13H16FNO3 B8158026 3-(cyclopropylmethoxy)-4-fluoro-N-methoxy-N-methylbenzamide

3-(cyclopropylmethoxy)-4-fluoro-N-methoxy-N-methylbenzamide

Cat. No.: B8158026
M. Wt: 253.27 g/mol
InChI Key: HEQKGLZRDZJLRF-UHFFFAOYSA-N
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Description

3-(cyclopropylmethoxy)-4-fluoro-N-methoxy-N-methylbenzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a cyclopropylmethoxy group, a fluorine atom, and a methoxy-methylbenzamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclopropylmethoxy)-4-fluoro-N-methoxy-N-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 3-hydroxy-4-fluorobenzaldehyde with cyclopropylmethanol to form an intermediate, which is then subjected to further reactions to introduce the methoxy and methylbenzamide groups. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The intermediates are purified using techniques such as recrystallization and chromatography to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(cyclopropylmethoxy)-4-fluoro-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(cyclopropylmethoxy)-4-fluoro-N-methoxy-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(cyclopropylmethoxy)-4-fluoro-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(cyclopropylmethoxy)-4-fluoro-N-methoxy-N-methylbenzamide is unique due to the presence of both a fluorine atom and a cyclopropylmethoxy group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

3-(cyclopropylmethoxy)-4-fluoro-N-methoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO3/c1-15(17-2)13(16)10-5-6-11(14)12(7-10)18-8-9-3-4-9/h5-7,9H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEQKGLZRDZJLRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=C(C=C1)F)OCC2CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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